(S)-3-Hydroxypiperidine-2,6-dione, also known as 3-hydroxypiperidine-2,6-dione, is a cyclic compound that serves as an important scaffold in organic chemistry and medicinal chemistry. This compound features a piperidine ring with hydroxyl and carbonyl functional groups, making it a versatile building block for various chemical syntheses and biological applications.
(S)-3-Hydroxypiperidine-2,6-dione can be derived from natural products or synthesized through various chemical methods. Its structural analogs have been identified in numerous natural compounds, which often exhibit significant biological activity. The compound is of interest in the synthesis of pharmaceuticals and agrochemicals due to its functional properties.
(S)-3-Hydroxypiperidine-2,6-dione is classified as a piperidine derivative. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. This classification is significant due to the biological relevance of piperidine derivatives in medicinal chemistry.
The synthesis of (S)-3-hydroxypiperidine-2,6-dione can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and selectivity for the desired stereoisomer.
(S)-3-Hydroxypiperidine-2,6-dione has a molecular formula of and a molecular weight of approximately 144.13 g/mol. Its structure includes a six-membered piperidine ring with two carbonyl groups at positions 2 and 6 and a hydroxyl group at position 3.
C1CN(C(=O)C(=O)N1)C(O)CInChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m0./s1This notation provides insight into the connectivity of atoms within the molecule and helps in computational modeling.
(S)-3-Hydroxypiperidine-2,6-dione participates in various chemical reactions:
Reactions involving (S)-3-hydroxypiperidine-2,6-dione are often sensitive to conditions such as pH and temperature, which can influence product distribution and yield.
The mechanism of action for compounds derived from (S)-3-hydroxypiperidine-2,6-dione typically involves interaction with biological targets such as enzymes or receptors. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions that facilitate binding to target sites.
Research has indicated that derivatives of (S)-3-hydroxypiperidine can exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial effects . The precise mechanism often involves modulation of enzymatic pathways or receptor activity.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and purity of (S)-3-hydroxypiperidine-2,6-dione.
(S)-3-Hydroxypiperidine-2,6-dione has several scientific uses:
CAS No.: 52946-22-2
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3